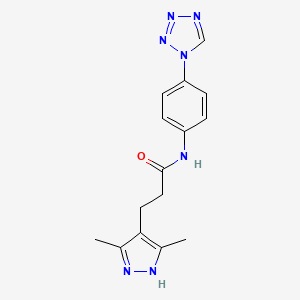

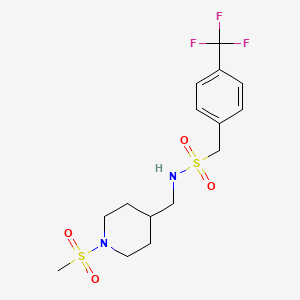

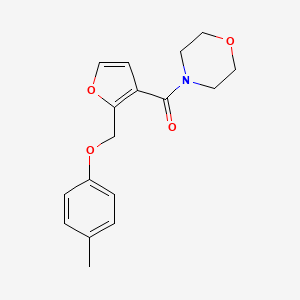

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as a Toll-like receptor 4 (TLR4) inhibitor, which is a key receptor in the innate immune system. TLR4 plays a crucial role in the recognition of bacterial endotoxins and the induction of inflammatory responses. TAK-242 has been shown to inhibit TLR4 signaling and has potential applications in the treatment of inflammatory diseases.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Compounds containing pyrazole and tetrazole moieties, similar to "N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide," are often explored for their pharmacological potentials. For instance, pyrazole derivatives have been investigated for their antidepressant properties. A study by Bailey et al. (1985) described compounds with pyrazole structures showing potential as antidepressants with reduced side effects compared to traditional treatments. The research highlighted the structure-activity relationship (SAR) leading to the identification of potent compounds (Bailey, Hansen, Hlavac, Baizman, Pearl, Defelice, & Feigenson, 1985).

Anti-inflammatory and Antimicrobial Applications

Another study by Kendre, Landge, and Bhusare (2015) synthesized novel derivatives of pyrazole and evaluated them for antimicrobial and anti-inflammatory activities. This research suggests the potential utility of pyrazole-based compounds in developing new anti-inflammatory and antimicrobial agents (Kendre, Landge, & Bhusare, 2015).

Coordination Chemistry and Material Science

Pyrazole derivatives are also significant in coordination chemistry, where they act as ligands to form complexes with metals. Palombo et al. (2019) explored the coordination of pyrazole-based ligands with palladium(II), indicating the role of such compounds in synthesizing new materials with potential applications in catalysis and material science (Palombo, Liebing, Hildebrand, Patrikus, Assarsson, Wang, Amenta, Engelhardt, Edelmann, & Gilje, 2019).

Organic Synthesis

In organic synthesis, compounds with pyrazole and tetrazole rings are used as intermediates for synthesizing a variety of complex molecules. Roman (2013) demonstrated the use of a dimethylamino-thiophene-based compound to generate a diverse library of compounds, illustrating the versatility of pyrazole derivatives in synthetic chemistry (Roman, 2013).

Propiedades

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(tetrazol-1-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O/c1-10-14(11(2)19-18-10)7-8-15(23)17-12-3-5-13(6-4-12)22-9-16-20-21-22/h3-6,9H,7-8H2,1-2H3,(H,17,23)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNIHHUDSWDTRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-5-carboxamide](/img/structure/B2943629.png)

![2-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B2943636.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2943644.png)

![8-(4-Chlorophenyl)-5-(2-methoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2943646.png)

![1-[2-({5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2943650.png)